molecular formula C7H7BN2O3 B8771244 (2-amino-1,3-benzoxazol-5-yl)boronic acid

(2-amino-1,3-benzoxazol-5-yl)boronic acid

Cat. No.: B8771244
M. Wt: 177.96 g/mol
InChI Key: JSQIHINVLSYFRO-UHFFFAOYSA-N
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Description

(2-amino-1,3-benzoxazol-5-yl)boronic acid is a boronic acid derivative with the molecular formula C7H7BN2O3 and a molecular weight of 177.95 g/mol . This compound is known for its unique structure, which includes an oxazole ring fused to a benzene ring, with an amino group and a boronic acid group attached. It is used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-amino-1,3-benzoxazol-5-yl)boronic acid typically involves the reaction of 2-aminobenzo[d]oxazole with a boronic acid derivative under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and bases such as potassium acetate . The reaction is carried out under inert gas (nitrogen or argon) at temperatures ranging from 2 to 8°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the quality and yield of the product. The compound is often produced in batch reactors with continuous monitoring of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

(2-amino-1,3-benzoxazol-5-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium acetate, and oxidizing agents such as hydrogen peroxide. The reactions are typically carried out under inert gas conditions to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of boronic esters, while substitution reactions can yield various substituted oxazole derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-amino-1,3-benzoxazol-5-yl)boronic acid is unique due to its combination of an amino group, an oxazole ring, and a boronic acid group. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific research applications .

Properties

Molecular Formula

C7H7BN2O3

Molecular Weight

177.96 g/mol

IUPAC Name

(2-amino-1,3-benzoxazol-5-yl)boronic acid

InChI

InChI=1S/C7H7BN2O3/c9-7-10-5-3-4(8(11)12)1-2-6(5)13-7/h1-3,11-12H,(H2,9,10)

InChI Key

JSQIHINVLSYFRO-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)OC(=N2)N)(O)O

Origin of Product

United States

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